
2-iso-Butoxyphenyl methyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-iso-Butoxyphenyl methyl sulfide is an organic compound with the molecular formula C11H16OS It is a type of sulfide, which is characterized by a sulfur atom bonded to two organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iso-Butoxyphenyl methyl sulfide typically involves the reaction of 2-iso-butoxyphenol with a suitable methylating agent in the presence of a sulfur source. One common method is the reaction of 2-iso-butoxyphenol with methyl iodide and sodium sulfide under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the sulfide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-iso-Butoxyphenyl methyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or disulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst such as tungsten-based ionic liquids.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-iso-Butoxyphenyl methyl sulfide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-iso-Butoxyphenyl methyl sulfide involves its interaction with molecular targets through its sulfur atom. The compound can undergo oxidation to form reactive intermediates such as sulfoxides, which can interact with biological molecules. These interactions can lead to various biological effects, including enzyme inhibition and modulation of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl phenyl sulfide: Similar structure but lacks the iso-butoxy group.
Thioanisole: Contains a methoxy group instead of an iso-butoxy group.
Diphenyl sulfide: Contains two phenyl groups instead of a phenyl and an iso-butoxy group.
Uniqueness
2-iso-Butoxyphenyl methyl sulfide is unique due to the presence of the iso-butoxy group, which imparts distinct chemical properties and reactivity. This structural feature can influence the compound’s solubility, stability, and interaction with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H16OS |
|---|---|
Molecular Weight |
196.31 g/mol |
IUPAC Name |
1-(2-methylpropoxy)-2-methylsulfanylbenzene |
InChI |
InChI=1S/C11H16OS/c1-9(2)8-12-10-6-4-5-7-11(10)13-3/h4-7,9H,8H2,1-3H3 |
InChI Key |
KQERVGQUXSOGQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=CC=C1SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


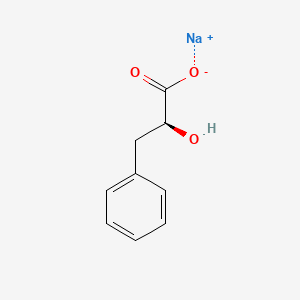
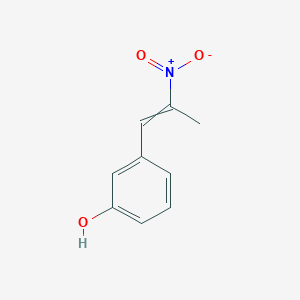
![Methanone, [4-(4-broMophenyl)-1H-1,2,3-triazol-1-yl][2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B12645455.png)


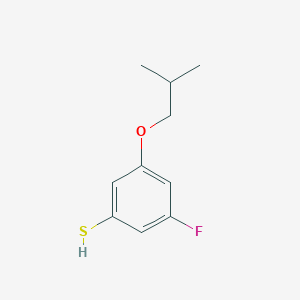

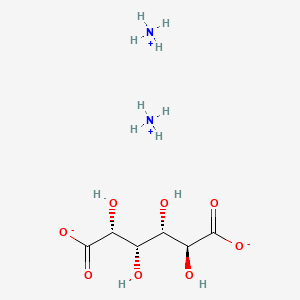

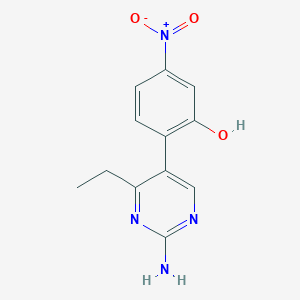
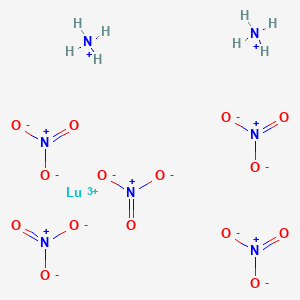

![Tert-butyl 4-[(2-bromo-5-methylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12645488.png)

